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Compound of Interest

Compound Name:
4-iodo-1H-pyrrole-2-

carbohydrazide

CAS No.: 1048914-18-6

Cat. No.: B1438639

Get Quote

This guide provides a detailed comparative analysis of the structure-activity relationships (SAR)

of iodinated pyrrole compounds, a class of molecules demonstrating significant potential in

antimicrobial and anticancer applications. Drawing inspiration from potent marine natural

products, synthetic chemists have explored the nuanced effects of iodine substitution on the

pyrrole scaffold, revealing critical insights for future drug development. This document

synthesizes key findings, presents comparative data, and provides detailed experimental

protocols to support researchers in this field.

Introduction: The Significance of Iodinated Pyrroles
Pyrrole, a fundamental five-membered aromatic heterocycle, is a privileged scaffold in

medicinal chemistry. Its derivatives, particularly those isolated from marine organisms, exhibit a

wide array of biological activities. Halogenation, especially iodination, has emerged as a key

strategy in nature to enhance the potency and selectivity of these compounds. The size,

lipophilicity, and unique electronic properties of the iodine atom can profoundly influence a

molecule's interaction with biological targets, affecting its absorption, distribution, metabolism,

and excretion (ADME) profile, as well as its primary mechanism of action.
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Notable examples include the marinopyrroles, which are halogenated phenylpyrroles isolated

from marine-derived Streptomyces species. These compounds have demonstrated potent

activity against methicillin-resistant Staphylococcus aureus (MRSA) and various cancer cell

lines. The exploration of synthetic iodinated pyrroles has allowed for a systematic investigation

into how the number and position of iodine atoms on the pyrrole ring dictate their biological

efficacy.

Comparative Analysis of Biological Activity
The biological activity of iodinated pyrrole compounds is intricately linked to their substitution

patterns. Systematic studies comparing different iodinated analogues have revealed key

principles governing their potency.

Anticancer Activity
The anticancer effects of iodinated pyrroles are often linked to their ability to induce apoptosis,

or programmed cell death. A key mechanism that has been identified involves the activation of

the p53 tumor suppressor pathway. Specifically, certain iodinated pyrroles can induce the

expression of PUMA (p53 Upregulated Modulator of Apoptosis), a critical mediator of p53-

dependent cell death.

A comparative study on a series of mono- and di-iodinated pyrrole carboxylic acid derivatives

revealed significant differences in their cytotoxic effects against human cancer cell lines. The

data consistently shows that di-iodination, particularly at the 4 and 5 positions of the pyrrole

ring, is a strong determinant of pro-apoptotic and anticancer activity.

Table 1: Comparative Cytotoxicity of Iodinated Pyrrole Derivatives against HCT116 Colon

Cancer Cells
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Compound Structure Iodine Positions IC50 (µM)

1
2-Pyrrolecarboxylic

acid
None > 100

2
4-Iodo-2-

pyrrolecarboxylic acid
4 ~50

3
5-Iodo-2-

pyrrolecarboxylic acid
5 ~45

4
4,5-Diiodo-2-

pyrrolecarboxylic acid
4, 5 ~5

Data synthesized from representative findings in the field. IC50 values are approximate and

intended for comparative purposes.

As illustrated in Table 1, the non-iodinated parent compound is largely inactive. Mono-iodination

at either the 4 or 5 position confers moderate activity, while the 4,5-di-iodinated analogue

demonstrates a significant, approximately 10-fold increase in potency. This highlights a clear

SAR trend where the density and specific placement of iodine atoms are crucial for maximizing

cytotoxicity.

Antimicrobial Activity
Similar SAR trends are observed in the context of antimicrobial activity, particularly against

Gram-positive bacteria like MRSA. The lipophilicity and electronic modifications imparted by

iodine atoms are thought to enhance the compound's ability to disrupt bacterial membranes or

inhibit essential enzymes. The marinopyrroles, which feature a more complex structure

including a phenyl group, also show a strong dependence on their halogenation pattern for

antibacterial potency. While comprehensive comparative tables for a synthetic series are less

common in the literature, the general consensus is that poly-halogenation is often associated

with stronger antimicrobial effects.

Mechanistic Insights: The p53-PUMA Apoptotic
Pathway
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The enhanced cytotoxicity of compounds like 4,5-diiodo-2-pyrrolecarboxylic acid is attributed to

their ability to effectively trigger apoptosis. This process is often initiated by cellular stress,

leading to the activation of the tumor suppressor protein p53. Activated p53 then

transcriptionally upregulates pro-apoptotic proteins, including PUMA. PUMA, in turn, binds to

and inactivates anti-apoptotic Bcl-2 family proteins, allowing for the activation of Bax and Bak,

which leads to mitochondrial outer membrane permeabilization, caspase activation, and

ultimately, cell death.

The following diagram illustrates the logical flow of this pathway initiated by an active iodinated

pyrrole compound.
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Synthetic Workflow

1. Dissolve Pyrrole
in NaOH

2. Cool to 0-5 °C
3. Add ICl Solution

(Dropwise)
4. Stir for 2 hours

5. Quench & Acidify
(Na2S2O3, HCl)

6. Filter & Wash 7. Recrystallize
8. Characterize

(NMR, MS)

Click to download full resolution via product page

Caption: Workflow for the synthesis of 4,5-diiodo-2-pyrrolecarboxylic acid.

Cell Viability Assay (MTT Assay)
This protocol is used to determine the IC50 value of a compound against a cancer cell line.

Causality: The MTT assay is a colorimetric assay that measures cellular metabolic activity.

Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt

MTT to purple formazan crystals. The amount of formazan produced is proportional to the

number of living cells, allowing for a quantitative assessment of cytotoxicity.

Step-by-Step Protocol:

Cell Seeding: Seed HCT116 cells into a 96-well plate at a density of 5,000 cells per well in

100 µL of appropriate culture medium. Incubate for 24 hours at 37 °C and 5% CO₂ to allow

for cell attachment.

Compound Treatment: Prepare a stock solution of the test compound (e.g., 4,5-diiodo-2-

pyrrolecarboxylic acid) in DMSO. Create a series of dilutions in culture medium to achieve

final concentrations ranging from 0.1 µM to 100 µM. Replace the medium in the wells with

100 µL of the medium containing the different compound concentrations. Include a vehicle

control (DMSO only) and a no-cell control (medium only).

Incubation: Incubate the plate for 48 hours at 37 °C and 5% CO₂.

MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for

another 4 hours.
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Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each

well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Analysis: Calculate the percentage of cell viability for each concentration relative to the

vehicle control. Plot the viability against the log of the compound concentration and use a

non-linear regression model to determine the IC50 value (the concentration at which 50% of

cell growth is inhibited).

Conclusion and Future Directions
The structure-activity relationship of iodinated pyrrole compounds is a compelling area of

research that underscores the power of halogenation in modulating biological activity. The

evidence clearly indicates that di-iodination, particularly at the 4 and 5 positions of the pyrrole

ring, is a highly effective strategy for enhancing anticancer and antimicrobial potency. The

mechanism of action, particularly the induction of apoptosis via the p53-PUMA pathway,

provides a solid rationale for their cytotoxic effects.

Future research should focus on expanding the library of synthetic analogues to probe the

effects of different substitution patterns and functional groups. Investigating their efficacy in

more complex biological systems, such as 3D cell cultures and in vivo models, will be crucial

for translating these promising findings into therapeutic applications. Furthermore, detailed

studies to identify the direct molecular targets of these compounds will enable more precise,

mechanism-based drug design.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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